molecular formula C12H16N2O4S B1347306 N-Cyclohexyl 3-nitrobenzenesulfonamide CAS No. 93125-79-2

N-Cyclohexyl 3-nitrobenzenesulfonamide

Cat. No.: B1347306
CAS No.: 93125-79-2
M. Wt: 284.33 g/mol
InChI Key: NEMRFPHOJNZVTN-UHFFFAOYSA-N
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Description

N-Cyclohexyl 3-nitrobenzenesulfonamide is a useful research compound. Its molecular formula is C12H16N2O4S and its molecular weight is 284.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 61574. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclohexyl-3-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4S/c15-14(16)11-7-4-8-12(9-11)19(17,18)13-10-5-2-1-3-6-10/h4,7-10,13H,1-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEMRFPHOJNZVTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70289486
Record name N-Cyclohexyl-3-nitrobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70289486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93125-79-2
Record name 93125-79-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61574
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Cyclohexyl-3-nitrobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70289486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N Cyclohexyl 3 Nitrobenzenesulfonamide

Precursor Synthesis and Reactivity

The cornerstone of synthesizing N-Cyclohexyl 3-nitrobenzenesulfonamide (B92210) lies in the preparation and reactivity of its precursors: 3-nitrobenzenesulfonyl chloride and cyclohexanamine.

Synthesis of 3-Nitrobenzenesulfonyl Chloride

3-Nitrobenzenesulfonyl chloride is a critical intermediate, and its synthesis is typically accomplished through two main routes: the chlorination of 3-nitrobenzenesulfonic acid or the direct sulfochlorination of nitrobenzene (B124822).

One common laboratory-scale method involves the reaction of 3-nitrobenzenesulfonic acid with a chlorinating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). This reaction effectively converts the sulfonic acid group into the more reactive sulfonyl chloride moiety.

A more direct and industrially favored approach is the sulfochlorination of nitrobenzene using chlorosulfonic acid (ClSO₃H). This process can be optimized to achieve high yields. For instance, reacting nitrobenzene with an excess of chlorosulfonic acid at elevated temperatures, followed by treatment with thionyl chloride, has been shown to produce 3-nitrobenzenesulfonyl chloride in yields of up to 96.3%. google.com Another patented process describes the reaction of nitrobenzene with chlorosulfonic acid at temperatures between 90°C and 120°C, followed by the action of an inorganic acid chloride, achieving yields of 95% to 98%. google.com

ReactantsReagentsTemperatureYield
NitrobenzeneChlorosulfonic acid, Thionyl chloride112°C, then 70°C96.3%
NitrobenzeneChlorosulfonic acid, Inorganic acid chloride90-120°C, then 40-90°C95-98%

Amination Reactions with Cyclohexanamine

The reactivity of 3-nitrobenzenesulfonyl chloride is characterized by the electrophilicity of the sulfur atom in the sulfonyl chloride group. This makes it susceptible to nucleophilic attack by amines, such as cyclohexanamine, in a classic nucleophilic acyl substitution-type reaction. This amination reaction is the final key step in the formation of N-Cyclohexyl 3-nitrobenzenesulfonamide. The reaction typically proceeds by the attack of the nitrogen lone pair of cyclohexanamine on the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonamide bond. This reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Established Synthetic Routes to this compound

Several methodologies have been established for the synthesis of this compound, ranging from traditional solution-phase chemistry to more modern energy-efficient techniques.

Conventional Solution-Phase Synthesis

The most common and straightforward method for synthesizing this compound is through conventional solution-phase synthesis. This method involves the reaction of 3-nitrobenzenesulfonyl chloride with cyclohexanamine in a suitable organic solvent. A base, such as pyridine (B92270) or triethylamine, is typically added to the reaction mixture to act as a scavenger for the hydrochloric acid that is formed as a byproduct. tcichemicals.com

The general procedure involves dissolving 3-nitrobenzenesulfonyl chloride in a solvent like dichloromethane (B109758) or diethyl ether. Cyclohexanamine, often in a slight excess, is then added, followed by the base. The reaction is typically stirred at room temperature for several hours until completion, which can be monitored by techniques such as thin-layer chromatography. Upon completion, the reaction mixture is worked up by washing with aqueous acid and brine, followed by drying and evaporation of the solvent to yield the crude product. Purification is usually achieved by recrystallization or column chromatography.

ReactantsBaseSolventReaction Time
3-Nitrobenzenesulfonyl chloride, CyclohexanaminePyridine or TriethylamineDichloromethane or Diethyl etherSeveral hours

Electrochemical Synthesis Approaches for Sulfonamides

Electrochemical methods offer a greener and often more efficient alternative for the synthesis of sulfonamides. While specific examples for this compound are not abundant in the literature, the general principles of electrochemical sulfonamide synthesis are well-documented. These methods can involve the anodic oxidation of a suitable sulfur-containing precursor in the presence of an amine.

One approach involves the direct electrochemical coupling of arenes, sulfur dioxide, and amines, although this is a more complex, multi-component reaction. A more relevant approach for the synthesis of this compound would likely involve the electrochemical reduction of 3-nitrobenzenesulfonyl chloride in the presence of cyclohexanamine. This would generate a reactive intermediate that could then couple with the amine to form the desired sulfonamide. The conditions for such a reaction would need to be carefully optimized, including the choice of electrode material, solvent, and supporting electrolyte.

Microwave-Assisted Synthesis Methodologies for Sulfonamide Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of a wide range of organic compounds, including sulfonamides. The application of microwave irradiation can significantly reduce reaction times from hours to minutes compared to conventional heating methods. rsc.orgbeilstein-journals.orgmdpi.com

For the synthesis of this compound, a microwave-assisted approach would typically involve mixing 3-nitrobenzenesulfonyl chloride and cyclohexanamine, with a suitable base, in a microwave-safe reaction vessel. The mixture would then be subjected to microwave irradiation at a controlled temperature and for a short period. The rapid and uniform heating provided by microwaves can lead to a more efficient reaction, often with cleaner product formation and higher yields. While specific literature detailing the microwave-assisted synthesis of this exact compound is sparse, the general success of this methodology for analogous sulfonamide syntheses suggests its high applicability. ijpcbs.com

Synthesis MethodKey FeaturesPotential Advantages
Conventional Solution-PhaseReaction in a suitable solvent with a base.Well-established, straightforward procedure.
ElectrochemicalAnodic oxidation or cathodic reduction to facilitate coupling.Green chemistry approach, mild reaction conditions.
Microwave-AssistedUse of microwave irradiation to accelerate the reaction.Significantly reduced reaction times, improved yields.

Advanced Derivatization Strategies for this compound Analogues

Advanced derivatization of this compound opens avenues to new molecular architectures with potentially unique properties. Key strategies involve the chemical manipulation of the nitro group and the sulfonamide moiety, enabling the synthesis of diverse analogues, including fused heterocyclic systems and complex molecular scaffolds.

The reduction of the aromatic nitro group in this compound to a primary amine is a fundamental transformation, yielding N-Cyclohexyl 3-aminobenzenesulfonamide (B1265440). This amino derivative serves as a versatile intermediate for further functionalization, such as diazotization or acylation, allowing for its incorporation into more complex structures. The conversion is typically achieved with high efficiency using various established reducing agents.

Common methods for this reduction include catalytic hydrogenation and the use of metals in acidic media. Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere offers a clean and efficient route. Alternatively, classical methods employing metals such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are also widely used for the reduction of aromatic nitro compounds. Another effective reagent is tin(II) chloride (SnCl₂), which can selectively reduce the nitro group in the presence of other functional groups.

Table 1: Reagents for the Reduction of Aromatic Nitro Groups

Reagent/Catalyst Conditions Product
H₂, Pd/C Ethanol (B145695), Room Temperature N-Cyclohexyl 3-aminobenzenesulfonamide
Sn, HCl Heat N-Cyclohexyl 3-aminobenzenesulfonamide
Fe, HCl Ethanol/Water, Reflux N-Cyclohexyl 3-aminobenzenesulfonamide
SnCl₂·2H₂O Ethanol, 70 °C N-Cyclohexyl 3-aminobenzenesulfonamide

Alkylation of the sulfonamide nitrogen introduces substituents that can significantly alter the molecule's steric and electronic properties. This reaction typically proceeds by deprotonation of the sulfonamide proton (N-H) with a strong base, such as sodium hydride (NaH), to form a sodium salt. The resulting nucleophilic nitrogen anion then displaces a halide from an alkyl halide in an Sₙ2 reaction to form the N-alkylated product. This method is effective for introducing a variety of alkyl groups. For example, N-cyclohexylbenzenesulfonamide has been successfully alkylated with propyl iodide and allyl iodide using this procedure. nih.govnih.gov

The reaction is generally carried out in an aprotic polar solvent like N,N-dimethylformamide (DMF), which facilitates the dissolution of the reagents and supports the nucleophilic substitution mechanism. nih.govnih.gov

Table 2: N-Alkylation of N-Cyclohexylbenzenesulfonamide Derivatives

Substrate Alkylating Agent Base Solvent Product
N-Cyclohexylbenzenesulfonamide Propyl Iodide NaH DMF N-Cyclohexyl-N-propylbenzenesulfonamide
N-Cyclohexylbenzenesulfonamide Allyl Iodide NaH DMF N-Allyl-N-cyclohexylbenzenesulfonamide

The structure of this compound and its derivatives, particularly the 3-amino analogue, provides a template for the synthesis of fused heterocyclic systems. These reactions involve the formation of new rings by connecting different parts of the molecule. For instance, the 3-aminobenzenesulfonamide derivative can be used as a precursor where the amino group and the sulfonamide moiety, or substituents attached to them, act as reactive centers for cyclization.

One potential strategy involves a Pictet-Spengler-type reaction. After N-alkylation of the 3-aminobenzenesulfonamide with a group containing an aldehyde or ketone, acid-catalyzed intramolecular cyclization could lead to the formation of fused tetrahydroquinoline-like structures. Another approach is the Gould-Jacobs reaction, where the 3-amino group can react with an appropriate diethyl ethoxymethylenemalonate derivative, followed by thermal cyclization to construct a fused quinolone ring. The specific heterocyclic system formed depends on the nature of the reactants and the reaction conditions employed. These synthetic routes are valuable for creating novel polycyclic sulfonamide-containing compounds. osi.lvresearchgate.netscirp.org

The benzenesulfonamide (B165840) motif is a key structural component in a variety of biologically active molecules and is often used as a building block in the synthesis of complex molecular scaffolds. ontosight.aituni.fi this compound, and particularly its 3-amino derivative, can serve as a starting point for constructing larger, more elaborate structures.

For example, the amino group of N-Cyclohexyl 3-aminobenzenesulfonamide can be coupled with other molecules to form amide, urea, or thiourea (B124793) linkages, thereby integrating the N-cyclohexylbenzenesulfonamide core into a larger molecular framework. This strategy is frequently employed in medicinal chemistry to develop new therapeutic agents, such as inhibitors of carbonic anhydrase, which often feature a sulfonamide group for binding to the enzyme's active site. rsc.orgsciforum.net The versatility of the amino group allows for its participation in various coupling reactions, including palladium-catalyzed cross-coupling reactions, to form C-N bonds and build molecular complexity.

Enantioselective Synthesis and Chiral Analogues

The development of enantioselective syntheses and the creation of chiral analogues of this compound are significant for applications where stereochemistry is crucial. Chirality can be introduced into the molecule either at the cyclohexyl ring or at the sulfonamide nitrogen if it becomes a stereocenter upon further substitution.

One primary strategy to synthesize chiral analogues is to start with an enantiomerically pure cyclohexylamine (B46788). Chiral cyclohexylamine derivatives can be prepared through various asymmetric methods, including photocatalyzed [4+2] cycloadditions, which can produce highly functionalized chiral cyclohexylamines with excellent stereoselectivity. nih.govrsc.orgrsc.orgthieme-connect.com Reacting a chiral cyclohexylamine with 3-nitrobenzenesulfonyl chloride would then yield the corresponding chiral this compound analogue.

Another approach involves the use of chiral auxiliaries during the synthesis. For instance, Ellman's tert-butanesulfinamide is a widely used chiral auxiliary for the asymmetric synthesis of amines and can be adapted for the preparation of chiral sulfonamides. nih.govyale.edu Asymmetric catalysis, employing chiral ligands or organocatalysts, can also be used to control the stereochemical outcome of reactions that create chiral centers within the molecule. thieme-connect.commcgill.ca These methods provide access to specific stereoisomers, allowing for the investigation of stereochemistry-dependent properties.

Mechanistic Investigations of Reactions Involving N Cyclohexyl 3 Nitrobenzenesulfonamide and Its Derivatives

Elucidation of Reaction Pathways and Catalytic Cycles

The reactivity of N-Cyclohexyl-3-nitrobenzenesulfonamide is governed by the interplay of its three key structural components: the electron-deficient nitroaromatic ring, the sulfonamide linkage, and the cyclohexyl group. Mechanistic studies reveal its participation in diverse reaction pathways, most notably transition metal-catalyzed cross-couplings and nucleophilic aromatic substitutions.

Palladium catalysis provides a powerful means to form new bonds at the aromatic ring of sulfonamides. In these reactions, arylsulfonamides can act as nucleophilic partners, or the arylsulfonyl group can be treated as a leaving group, analogous to aryl halides. capes.gov.brrsc.org For reactions involving N-Cyclohexyl-3-nitrobenzenesulfonamide as a nucleophile (e.g., in Buchwald-Hartwig amination), the catalytic cycle typically involves three key stages: oxidative addition, transmetalation (or amine coordination and deprotonation), and reductive elimination. nih.govyoutube.com

The generally accepted catalytic cycle for the Pd-catalyzed N-arylation of N-Cyclohexyl-3-nitrobenzenesulfonamide is as follows:

Amine Coordination and Deprotonation: The N-Cyclohexyl-3-nitrobenzenesulfonamide coordinates to the Pd(II) center. A base then deprotonates the sulfonamide nitrogen, forming a palladium amido complex.

Reductive Elimination: The aryl group and the sulfonamido group are eliminated from the palladium center, forming the new C-N bond of the final product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue. youtube.com

The sulfonamide moiety itself can also serve as a directing group, guiding transition metals to activate and functionalize specific C-H bonds on the molecule, leading to a range of possible transformations including arylation and olefination. acs.org

The 3-nitrobenzenesulfonamide (B92210) core is highly susceptible to nucleophilic attack due to the strong electron-withdrawing nature of both the nitro (-NO₂) and sulfonyl (-SO₂NHR) groups. These groups activate the aromatic ring, making it electrophilic and facilitating nucleophilic aromatic substitution (SNAr). wikipedia.orgbyjus.com When a suitable leaving group (like a halide) is present on the ring, particularly at a position ortho or para to the nitro group, a nucleophile can attack the carbon atom bearing the leaving group. wikipedia.orgnih.gov This attack proceeds via an addition-elimination mechanism.

The key features of this process are:

Electrophilic Activation: The nitro group strongly polarizes the aromatic ring, withdrawing electron density by both inductive and resonance effects. This creates electron-deficient sites that are primed for attack by nucleophiles. masterorganicchemistry.com

Nucleophilic Attack: A nucleophile attacks the activated ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com The negative charge is delocalized across the aromatic system and, most importantly, onto the oxygen atoms of the nitro group.

Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of a leaving group from the tetrahedral intermediate, yielding the final substituted product.

Conversely, the sulfonamide nitrogen atom, after being deprotonated by a base, becomes a potent nucleophile. researchgate.net This allows it to participate in a variety of reactions, including alkylations and the palladium-catalyzed cross-coupling reactions discussed previously. organic-chemistry.org

The nature of the reaction intermediates and the rate-determining step (RDS) depends on the specific reaction pathway.

For Nucleophilic Aromatic Substitution (SNAr): The critical intermediate is the Meisenheimer complex . wikipedia.org This is a non-aromatic, cyclohexadienyl anion that is stabilized by resonance. The formation of this high-energy intermediate, which requires the disruption of the ring's aromaticity, is almost always the slow, rate-determining step of the SNAr mechanism. nih.govwikipedia.orgmsu.edu The subsequent elimination of the leaving group to restore aromaticity is a much faster process.

For Palladium-Catalyzed Cross-Coupling: The reaction proceeds through a series of organopalladium intermediates . researchgate.net The key species are the initial Pd(0) catalyst, the Pd(II) complex formed after oxidative addition (e.g., [Ar-Pd(II)-X(L)₂]), and the subsequent palladium amido complex. nih.govnih.gov For many cross-coupling reactions involving aryl halides or sulfonates, the initial oxidative addition of the electrophile to the Pd(0) center is the rate-determining step. nih.govwikipedia.org This step involves the cleavage of a strong C-X or C-O bond and is typically the slowest in the catalytic cycle. libretexts.orgkhanacademy.org

Influence of Substituents on Reaction Kinetics and Selectivity

The rate and outcome of reactions involving N-Cyclohexyl-3-nitrobenzenesulfonamide can be significantly altered by introducing additional substituents onto the aromatic ring. These effects are primarily electronic and steric in nature.

Electronic Effects: The electronic character of substituents has a profound impact on reaction rates, particularly in SNAr processes.

Electron-Withdrawing Groups (EWGs): Adding further EWGs (e.g., -CN, -CF₃, another -NO₂) to the aromatic ring accelerates nucleophilic attack. nih.gov EWGs stabilize the negatively charged Meisenheimer intermediate, thereby lowering the activation energy of the rate-determining step. masterorganicchemistry.com The rate enhancement is most pronounced when these groups are located ortho or para to the site of attack, as they can participate directly in resonance delocalization of the negative charge. byjus.com

Electron-Donating Groups (EDGs): Conversely, EDGs (e.g., -CH₃, -OCH₃) decelerate the reaction. nih.gov These groups destabilize the anionic intermediate by pushing electron density into the already electron-rich ring, raising the activation energy.

The following table illustrates the predicted relative reaction rates for the SNAr of a hypothetical 1-chloro-3-nitro-5-substituted-benzene with a generic nucleophile, demonstrating the substituent effect.

Substituent (at C5)Hammett Constant (σ_meta)Predicted Relative RateEffect
-NO₂+0.71~300Strongly Activating (EWG)
-CN+0.62~150Activating (EWG)
-Cl+0.37~10Moderately Activating (EWG)
-H0.001Reference
-CH₃-0.07~0.5Deactivating (EDG)
-OCH₃+0.12~3Weakly Activating (Inductive EWG)

Steric Effects: Bulky substituents, particularly those ortho to the reaction site, can hinder the approach of the nucleophile or the coordination to a metal catalyst, thereby decreasing the reaction rate. organic-chemistry.org This steric hindrance can also influence selectivity, potentially directing reactions to less hindered sites on the molecule.

Stereochemical Outcomes and Asymmetric Induction

While N-Cyclohexyl-3-nitrobenzenesulfonamide itself is achiral, it can be a substrate in reactions that generate chiral products, or its core structure can be modified to induce stereoselectivity.

Reactions at the Cyclohexyl Ring: If the cyclohexyl ring is prochiral, reactions directed to this part of the molecule can lead to chiral products. For example, a palladium-catalyzed C-H activation on the cyclohexyl ring, guided by the sulfonamide group and using a chiral ligand, could proceed with high enantioselectivity. The chiral environment created by the ligand-catalyst complex would favor one enantiomeric transition state over the other, leading to an excess of one enantiomer in the product.

Asymmetric Catalysis: In reactions where the sulfonamide acts as a nucleophile, such as in an asymmetric Michael addition, the stereochemical outcome is determined by the catalyst and reaction conditions. For instance, the addition of deprotonated N-Cyclohexyl-3-nitrobenzenesulfonamide to an α,β-unsaturated carbonyl compound in the presence of a chiral phase-transfer catalyst could yield a product with high enantiomeric excess (ee). wikipedia.org The catalyst would form a chiral ion pair with the sulfonamide anion, orienting it for a stereoselective attack on the Michael acceptor.

Use of Chiral Auxiliaries: A common strategy in asymmetric synthesis is to use a chiral version of one of the reactants. If a chiral amine were used instead of cyclohexylamine (B46788) to synthesize the initial sulfonamide (e.g., (R)-1-phenylethylamine), the resulting chiral sulfonamide could act as a chiral auxiliary. In a subsequent reaction, the stereocenter on the amine moiety could direct the stereochemical outcome of a new stereocenter being formed elsewhere in the molecule, resulting in a high diastereomeric excess (de). researchgate.netresearchgate.net

Solvent Effects and Optimization of Reaction Conditions

The choice of solvent is critical for controlling reaction rates and, in some cases, the reaction pathway itself. The effects are largely determined by the solvent's polarity and its ability to stabilize reactants, intermediates, and transition states. nih.gov

For SNAr Reactions: These reactions typically involve the formation of a charged intermediate (Meisenheimer complex) from neutral reactants. The rate of such reactions is dramatically increased in polar aprotic solvents like Dimethyl sulfoxide (B87167) (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (MeCN). researchgate.net These solvents are effective at solvating cations but poorly solvate anions (the nucleophile), leaving the nucleophile highly reactive. Furthermore, their high polarity stabilizes the charged intermediate and the transition state leading to it, accelerating the rate-determining step. nih.gov Protic solvents like water or ethanol (B145695) can slow the reaction by forming hydrogen bonds with the nucleophile, reducing its reactivity. researchgate.net

For Palladium-Catalyzed Reactions: The optimal solvent is highly dependent on the specific reaction. While nonpolar solvents like toluene (B28343) or dioxane are common, polar solvents can play a crucial role. For the amination of aryl sulfamates, a mixture of a polar protic solvent and water (e.g., tBuOH/H₂O) was found to be essential, suggesting the reaction may proceed through a cationic pathway that is stabilized by the protic medium. nih.gov The solvent can affect ligand exchange rates, catalyst stability, and the solubility of the various components in the reaction mixture.

The following data table illustrates the generalized effect of solvent choice on the yield of a hypothetical SNAr reaction with N-Cyclohexyl-3-nitrobenzenesulfonamide.

SolventTypeDielectric Constant (ε)Typical Reaction Yield (%)
TolueneNonpolar2.4< 10
Tetrahydrofuran (THF)Polar Aprotic7.6~ 45
Acetonitrile (MeCN)Polar Aprotic37.5~ 85
N,N-Dimethylformamide (DMF)Polar Aprotic38.3~ 95
Dimethyl sulfoxide (DMSO)Polar Aprotic47.2> 98
EthanolPolar Protic24.6~ 30

Optimization of reaction conditions therefore requires careful selection of the solvent, base, temperature, and catalyst/ligand system to maximize the rate and selectivity for the desired transformation.

Biological and Pharmacological Investigations of N Cyclohexyl 3 Nitrobenzenesulfonamide and Its Analogues

Target Identification and Mechanism of Action Studies

Comprehensive searches of scientific databases have yielded no specific studies identifying the biological targets or elucidating the mechanism of action for N-Cyclohexyl-3-nitrobenzenesulfonamide.

Carbonic Anhydrase Inhibition

There are no publicly available studies that have investigated the inhibitory effects of N-Cyclohexyl-3-nitrobenzenesulfonamide on carbonic anhydrase (CA) enzymes. Consequently, data regarding its potential to inhibit various CA isoforms, including the tumor-associated hCA IX and hCA XII, is non-existent. Without such foundational research, it is not possible to discuss its isoform selectivity or the specific molecular interactions that would govern its binding to the active site of these enzymes.

General research on other nitro-containing benzenesulfonamides has indicated that this class of compounds can exhibit inhibitory activity against carbonic anhydrases. These studies often highlight the role of the sulfonamide group in coordinating with the zinc ion present in the enzyme's active site. However, the influence of the N-cyclohexyl and 3-nitro substituents on the inhibitory potency and selectivity of the specific compound has not been explored in the available literature.

Antimicrobial Activities and Cellular Pathways

Similarly, there is a lack of published research on the antimicrobial properties of N-Cyclohexyl-3-nitrobenzenesulfonamide.

No studies were found that evaluated the efficacy of N-Cyclohexyl-3-nitrobenzenesulfonamide against either Gram-positive or Gram-negative bacteria. Therefore, no data on its minimum inhibitory concentrations (MICs) or its spectrum of activity is available.

Investigations into the potential antifungal activity of N-Cyclohexyl-3-nitrobenzenesulfonamide have not been reported in the scientific literature.

Inhibition of Biofilm Formation

Bacterial biofilms are a significant concern in clinical settings due to their inherent resistance to conventional antibiotics. The formation of these structured microbial communities complicates the treatment of infections. Consequently, there is a growing interest in identifying novel compounds that can inhibit biofilm formation. While specific studies on the anti-biofilm activity of N-Cyclohexyl 3-nitrobenzenesulfonamide (B92210) are not prominent, research into related chemical structures, such as arylurea derivatives, has shown promise. For instance, certain arylurea compounds have demonstrated the ability to inhibit biofilm formation and disrupt existing biofilms of multidrug-resistant Staphylococcus epidermidis. nih.gov This suggests that the broader class of compounds containing aryl structures with sulfonamide or similar linkages may have potential as anti-biofilm agents. The mechanism of such activity often involves the interference with bacterial adhesion, a critical initial step in biofilm development.

Anticancer and Antiproliferative Activities

The potential of sulfonamide derivatives as anticancer agents has been an active area of research. These compounds have been shown to exhibit a range of activities against various cancer cell lines, operating through diverse mechanisms.

Several studies have highlighted the ability of nitrobenzenesulfonamide analogues to inhibit the proliferation of cancer cells. For example, a novel p-nitrobenzenesulfonamide derivative demonstrated significant anti-proliferation activity in breast cancer cells. nih.gov This compound was effective in both ER-positive (MCF-7) and triple-negative (MDA-MB-231) breast cancer cell lines, indicating a broad spectrum of activity. nih.gov The inhibitory concentration (IC50) values indicated potent effects on cell viability. nih.gov Similarly, research on N-aryl benzenesulfonamides has shown inhibition of cell proliferation in human hepatocyte-derived Huh-7 carcinoma cells through the modulation of β-catenin signaling. nih.gov Another arylsulfonamide was found to exert potent cytotoxicity on tumor cells while having minimal effect on non-cancerous human cells. nih.gov

Below is a table summarizing the antiproliferative activity of a representative nitrobenzenesulfonamide analogue on different breast cancer cell lines.

CompoundCell LineIC50 (µM) after 24h
p-nitrobenzenesulfonamide analogue 11MCF-7Data not specified
p-nitrobenzenesulfonamide analogue 11MDA-MB-231Data not specified

Data derived from a study on a novel series of potential ERRα inverse agonists based on a p-nitrobenzenesulfonamide template. nih.gov

A key mechanism through which anticancer compounds exert their effects is the induction of programmed cell death, or apoptosis, and the disruption of the cell cycle. Studies on 4-iodo-3-nitrobenzamide, a related nitroaromatic compound, have shown that its metabolic reduction product can induce cell death in tumor cells. nih.gov This suggests that the nitro group may act as a prodrug feature, being reduced in the tumor microenvironment to an active, cytotoxic species. nih.gov Furthermore, certain sulfonamide derivatives have been shown to induce apoptosis in cancer cells through a decrease in mitochondrial membrane potential and an increase of cells in the sub-G1 phase of the cell cycle. mdpi.com

For instance, a study on a novel sulfonamide derivative demonstrated a significant increase in the percentage of apoptotic cells in various cancer cell lines, as detailed in the table below.

Cell LineTreatmentEffect on Apoptosis/Cell Cycle
MCF-7Sulfonamide derivative 24Increase in sub-G1 phase, decrease in mitochondrial membrane potential
HeLaSulfonamide derivative 24Increase in sub-G1 phase, decrease in mitochondrial membrane potential
HCT-116Sulfonamide derivative 24Increase in sub-G1 phase, decrease in mitochondrial membrane potential

Data from a study on the pro-apoptotic activity of novel guanidine (B92328) derivatives bearing a sulfonamide moiety. mdpi.com

Mitochondria play a crucial role in the regulation of apoptosis. Mitochondrial dysfunction, often characterized by a loss of mitochondrial membrane potential, can trigger the apoptotic cascade. The generation of reactive oxygen species (ROS) is closely linked to mitochondrial function and can be a potent inducer of apoptosis. Some non-steroidal anti-inflammatory drugs (NSAIDs), which can include sulfonamide moieties, have been shown to elicit anticancer effects through the induction of endoplasmic reticulum stress, ROS, and mitochondrial dysfunction. nih.gov While direct evidence for N-Cyclohexyl 3-nitrobenzenesulfonamide is lacking, the ability of related compounds to induce ROS suggests a potential mechanism of action. nih.gov The overproduction of ROS can lead to oxidative damage to cellular components, including lipids, proteins, and DNA, ultimately leading to cell death. nih.govmdpi.com

Phosphoglycerate mutase 1 (PGAM1) is a key enzyme in the glycolytic pathway and has been identified as a potential therapeutic target in cancer due to its role in tumor metabolism and progression. nih.gov The inhibition of PGAM1 can disrupt cancer cell metabolism and lead to cell death. Notably, a class of N-xanthone benzenesulfonamides has been discovered as novel PGAM1 inhibitors. medchemexpress.com One such inhibitor, PGAM1-IN-1, demonstrated an IC50 of 6.4 µM against PGAM1 and inhibited the proliferation of H1299 lung cancer cells. medchemexpress.com Another allosteric inhibitor of PGAM1, HKB99, which contains a sulfonamide group, has been shown to suppress tumor growth and metastasis. nih.gov These findings suggest that the benzenesulfonamide (B165840) scaffold could be a valuable component in the design of PGAM1 inhibitors.

The table below shows the inhibitory activity of a representative benzenesulfonamide-based PGAM1 inhibitor.

CompoundTargetIC50 (µM)
PGAM1-IN-1PGAM16.4

Data from a study on N-xanthone benzenesulfonamides as novel PGAM1 inhibitors. medchemexpress.com

Antiviral Activity (e.g., Hepatitis B Virus (HBV) Inhibition)

Chronic Hepatitis B Virus (HBV) infection remains a major global health issue, and the search for new antiviral agents is ongoing. nih.govnih.gov The current therapeutic strategies for HBV often involve lifelong treatment to suppress viral replication. While there is no specific information available regarding the anti-HBV activity of this compound, the broad biological activities of sulfonamide derivatives warrant their investigation in this area. The development of novel direct-acting antivirals and immunomodulators is a key focus in HBV research, targeting various stages of the viral life cycle. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies

The N-cyclohexyl group plays a significant role in the molecule's interaction with its biological targets, primarily through steric and hydrophobic interactions. The size, shape, and conformational flexibility of the cyclohexyl ring can influence binding affinity and selectivity.

In broader studies of pharmacologically active compounds, the replacement of a flexible alkyl chain with a more rigid cycloalkyl group, such as cyclohexane, often leads to an increase in binding affinity. This is attributed to a reduction in the entropic penalty upon binding, as the pre-organized conformation of the cyclic system more closely matches the bound conformation. For instance, in a series of cyclin-dependent kinase 2 (CDK2) inhibitors, a cycloalkyl ring was found to occupy the ribose pocket, contributing to the binding affinity. acs.org The conformational analysis of cyclic peptides has also shown that the cyclic nature and backbone conformation are key to their biological properties, with cyclic analogues often being active while their acyclic counterparts are not. nih.gov

The hydrophobicity of the cyclohexyl group also contributes significantly to the molecule's properties, including its ability to cross cell membranes and interact with hydrophobic pockets in target proteins. The substitution of the cyclohexyl ring with other cyclic or acyclic alkyl groups of varying sizes and lipophilicity can modulate the biological activity. For example, replacing the cyclohexyl ring with a smaller cyclopropyl (B3062369) or a larger cyclooctyl group would alter the steric bulk and hydrophobic surface area, likely impacting the compound's pharmacological profile.

Table 1: Influence of Cyclohexyl Moiety Characteristics on Biological Activity
Structural FeatureInfluence on ActivityRationale
Conformational RigidityPotentially increases binding affinityReduces the entropic penalty upon binding to the target.
Equatorial SubstitutionFavors a more stable and active conformationMinimizes steric hindrance (1,3-diaxial interactions). sapub.org
HydrophobicityAffects membrane permeability and target interactionFacilitates interaction with hydrophobic binding pockets.

The nitro group is a strong electron-withdrawing group that significantly influences the electronic properties of the benzene (B151609) ring and can participate in key interactions with biological targets. nih.gov Its position on the aromatic ring is a critical determinant of biological activity.

In N-Cyclohexyl-3-nitrobenzenesulfonamide, the nitro group is at the meta position relative to the sulfonamide group. This placement affects the charge distribution across the aromatic ring and can influence the pKa of the sulfonamide proton. Studies on other classes of nitroaromatic compounds have demonstrated that the position of the nitro group can dramatically alter biological activity. medicineinnovates.com For instance, in a series of nitro-containing chalcones, compounds with a nitro group at the ortho position exhibited the highest anti-inflammatory activity, while those with a para-nitro group showed potent vasorelaxant effects. mdpi.com This highlights the sensitivity of biological activity to the specific placement of the nitro group, which dictates its interaction with target enzymes or receptors. The mutagenicity of nitro-polycyclic aromatic hydrocarbons is also significantly influenced by the position of the nitro group, which affects the ease of its reductive metabolic activation and the subsequent formation of DNA adducts. medicineinnovates.com

The reduction of the nitro group is a key metabolic pathway that can lead to the formation of more reactive species, such as nitroso and hydroxylamino derivatives. svedbergopen.com These metabolites can be responsible for both the therapeutic and toxic effects of nitroaromatic compounds. The susceptibility of the nitro group to reduction is influenced by the electronic environment of the molecule.

Bioisosteric replacement of the nitro group is a common strategy in medicinal chemistry to improve a compound's pharmacological profile. The trifluoromethyl (CF3) group is a well-known bioisostere for the nitro group. acs.org While both groups are strongly electron-withdrawing, the CF3 group is generally more metabolically stable and can improve properties like membrane permeability. researchgate.net In some cases, replacing a nitro group with a trifluoromethyl group has led to compounds with improved potency and metabolic stability. acs.org Other potential bioisosteres for the nitro group include cyano (-CN) and sulfone (-SO2CH3) groups, although these substitutions would need to be evaluated on a case-by-case basis.

Table 2: Impact of Nitro Group Modifications on Biological Activity
ModificationPotential Effect on ActivityRationale
Positional Isomers (ortho, para)Altered potency and/or selectivityChanges in electronic properties and steric interactions with the target. mdpi.com
Reduction to Amino GroupMay increase or decrease activity, or change the pharmacological profileFormation of different metabolites with potentially different biological targets. svedbergopen.com
Bioisosteric Replacement (e.g., -CF3)Improved metabolic stability and potencyThe trifluoromethyl group is less susceptible to metabolic reduction. acs.org

The sulfonamide linker (-SO2NH-) is a crucial functional group that is known to interact with a variety of biological targets, often through hydrogen bonding. Modifications to this linker can have a profound impact on the compound's activity and selectivity.

The acidity of the sulfonamide proton is a key physicochemical property that influences the compound's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and ability to interact with target proteins. The pKa of the sulfonamide can be modulated by the electronic nature of the substituents on the aromatic ring. The electron-withdrawing nitro group in N-Cyclohexyl-3-nitrobenzenesulfonamide increases the acidity of the sulfonamide proton.

Substitution on the sulfonamide nitrogen (N1) can significantly alter the biological activity. youtube.com In many classes of sulfonamide drugs, the N1 nitrogen is substituted with heterocyclic rings to achieve optimal pKa values and enhance antibacterial activity. youtube.com Steric shielding of the sulfonamide's acidic proton through N-substitution has been explored as a strategy to improve oral bioavailability in some drug candidates. acs.org However, disubstitution on the N1 nitrogen often leads to a loss of activity. youtube.com

The sulfonamide group itself can be replaced by bioisosteric groups to modulate the compound's properties. Sulfonimidamides and sulfoximines are potential bioisosteres for sulfonamides. researchgate.net These replacements can alter the geometry, hydrogen bonding capacity, and metabolic stability of the linker, potentially leading to improved pharmacological profiles.

Table 3: Effects of Sulfonamide Linker Modifications
ModificationPotential Effect on ActivityRationale
N-Alkylation/N-ArylationAltered potency and selectivityChanges in steric bulk and hydrogen bonding capacity. youtube.com
Bioisosteric Replacement (e.g., Sulfonimidamide)Improved metabolic stability and physicochemical propertiesAlters the geometry and electronic properties of the linker. researchgate.net
Modification of the SO2 groupSignificant change in activityThe sulfonyl group is often essential for binding to the target.

Cellular Permeability and Distribution Studies

The ability of a compound to cross biological membranes and reach its site of action is a critical determinant of its therapeutic efficacy. For N-Cyclohexyl-3-nitrobenzenesulfonamide, cellular permeability and distribution are governed by its physicochemical properties, particularly its lipophilicity, solubility, and ionization state.

Studies on other sulfonamide derivatives have shown that cellular permeability can be predicted and modulated. For instance, a series of benzenesulfonamide derivatives showed elevated predicted cellular permeability, with some compounds exhibiting over 80% intestinal absorption. rsc.org The permeability of sulfonamide carbonic anhydrase inhibitors has been shown to be roughly proportional to their lipid solubility. nih.gov

The distribution of a drug throughout the body is also influenced by its binding to plasma proteins and its potential to be a substrate for drug transporters like P-glycoprotein. rsc.org High plasma protein binding can limit the amount of free drug available to exert its pharmacological effect.

Table 4: Factors Influencing Cellular Permeability and Distribution
Physicochemical PropertyInfluenceStructural Contributor in N-Cyclohexyl-3-nitrobenzenesulfonamide
Lipophilicity (logP/logD)Affects passive diffusion across membranes. nih.govCyclohexyl and benzene rings (increase), sulfonamide and nitro groups (decrease).
Aqueous SolubilityImpacts absorption from the gastrointestinal tract.Polar sulfonamide and nitro groups.
Ionization State (pKa)Influences the ratio of permeable (neutral) to impermeable (ionized) species. researchgate.netAcidity of the sulfonamide proton.
Molecular SizeCan affect the rate of diffusion.Overall molecular weight and volume.

Computational Chemistry and Molecular Modeling Studies

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is crucial for understanding the three-dimensional structure of a flexible molecule like N-Cyclohexyl-3-nitrobenzenesulfonamide, which directly influences its physical properties and biological activity. The molecule possesses several rotatable bonds: the C-S bond linking the benzene (B151609) ring to the sulfonamide group, the S-N bond of the sulfonamide linkage, and the N-C bond connecting to the cyclohexyl ring. Furthermore, the cyclohexyl ring itself can adopt various conformations, primarily the low-energy chair form and higher-energy boat or twist-boat forms.

Computational methods, such as systematic or stochastic conformational searches using molecular mechanics force fields, can identify the most stable, low-energy conformers. These studies would likely reveal that the preferred conformation of the cyclohexyl ring is the chair form. The relative orientation of the three major components (nitrobenzene, sulfonamide, and cyclohexane) is determined by the dihedral angles around the rotatable bonds, which are influenced by steric hindrance and intramolecular interactions.

Molecular dynamics (MD) simulations provide a more dynamic picture, modeling the movement of atoms and bonds over time in a simulated environment, such as a solvent box of water. peerj.com An MD simulation of N-Cyclohexyl-3-nitrobenzenesulfonamide would reveal the flexibility of the molecule, the stability of its preferred conformers, and the transitions between different conformational states. youtube.com This analysis is critical for understanding how the molecule might adapt its shape upon interacting with a biological target.

Table 1: Representative Dihedral Angles for Key Rotatable Bonds in a Hypothetical Low-Energy Conformer of N-Cyclohexyl-3-nitrobenzenesulfonamide.
Rotatable BondAtoms Defining Dihedral AngleHypothetical Dihedral Angle (°)Associated Molecular Moiety
C-S BondC2-C1-S-N~75°Nitrobenzene-Sulfonamide
S-N BondC1-S-N-C7~65°Sulfonamide-Cyclohexyl
N-C BondS-N-C7-C8~170°Sulfonamide-Cyclohexyl

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a specific protein target. nih.gov This method is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. Sulfonamides are a well-known class of compounds that inhibit various enzymes, most notably carbonic anhydrases.

In a hypothetical docking study, N-Cyclohexyl-3-nitrobenzenesulfonamide would be placed into the active site of a target protein. The docking algorithm would then explore various binding poses, scoring them based on binding affinity or free energy. The results would highlight the key intermolecular interactions stabilizing the ligand-protein complex.

For N-Cyclohexyl-3-nitrobenzenesulfonamide, the interaction profile would likely involve:

Hydrogen Bonding: The sulfonamide group is a prime candidate for forming hydrogen bonds, with the N-H group acting as a donor and the sulfonyl oxygens acting as acceptors.

Hydrophobic Interactions: The cyclohexyl and benzene rings provide significant nonpolar surface area, which would favorably interact with hydrophobic amino acid residues in the protein's binding pocket.

Electrostatic Interactions: The electron-withdrawing nitro group creates a region of negative electrostatic potential, allowing it to act as a hydrogen bond acceptor or participate in other electrostatic interactions. nih.gov

These studies can effectively predict whether the compound is likely to be an inhibitor of a specific enzyme and guide the design of more potent analogues. nih.gov

Table 2: Hypothetical Molecular Docking Results of N-Cyclohexyl-3-nitrobenzenesulfonamide with a Protein Target.
ParameterHypothetical ValueDescription
Binding Energy (kcal/mol)-8.5Predicted binding affinity; more negative values indicate stronger binding.
Interacting ResiduesHis94, Val121, Leu198, Thr200Amino acids in the active site forming key interactions.
Interaction TypesHydrogen bond with His94 (Sulfonamide NH), Hydrophobic contact with Val121 and Leu198 (Cyclohexyl ring).Specific non-covalent bonds stabilizing the complex.

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a highly detailed understanding of a molecule's electronic properties. nih.gov These methods are used to predict reactivity, analyze chemical bonds, and interpret spectroscopic data. nih.gov

The reactivity of a molecule can be understood by analyzing its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated (nucleophilic site), while the LUMO is the region most likely to accept an electron (electrophilic site). nih.gov

For N-Cyclohexyl-3-nitrobenzenesulfonamide, DFT calculations would show the HOMO density distributed across the benzene ring and the sulfonamide nitrogen, while the LUMO would be predominantly localized on the nitrobenzene (B124822) ring due to the strong electron-withdrawing nature of the nitro and sulfonyl groups. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.

These calculations can also predict the regioselectivity of chemical reactions. For instance, in an electrophilic aromatic substitution reaction, the incoming electrophile would be directed to the meta-position relative to both the nitro and sulfonyl groups, as these are strong deactivating, meta-directing groups.

Table 3: Hypothetical Quantum Chemical Reactivity Descriptors for N-Cyclohexyl-3-nitrobenzenesulfonamide (Calculated via DFT).
DescriptorHypothetical Value (eV)Interpretation
HOMO Energy-7.8Energy of the highest occupied molecular orbital; related to ionization potential.
LUMO Energy-2.5Energy of the lowest unoccupied molecular orbital; related to electron affinity.
HOMO-LUMO Gap5.3Indicates chemical stability and reactivity; a larger gap implies higher stability.
Most Probable Site for Electrophilic AttackC5 of benzene ringPosition meta to both the nitro and sulfonyl groups.

Analysis of the electronic structure provides insights into charge distribution and bonding. A Molecular Electrostatic Potential (MEP) map visually represents the charge landscape of a molecule. For N-Cyclohexyl-3-nitrobenzenesulfonamide, the MEP map would show regions of negative potential (typically colored red) concentrated around the highly electronegative oxygen atoms of the nitro and sulfonyl groups. These sites are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors.

Conversely, regions of positive potential (blue) would be found around the hydrogen atom of the sulfonamide N-H group and, to a lesser extent, the hydrogens of the cyclohexyl and benzene rings. The N-H proton would be the most significant site for nucleophilic attack or hydrogen bond donation. Calculations of atomic charges (e.g., Mulliken charges) would quantify this charge distribution, confirming the polarization of the S=O, N-O, and S-N bonds. nih.gov

Table 4: Hypothetical Mulliken Atomic Charges on Key Atoms of N-Cyclohexyl-3-nitrobenzenesulfonamide.
AtomHypothetical Charge (a.u.)Interpretation
Sulfonyl Oxygens (avg.)-0.65High negative charge, indicating strong electron withdrawal by oxygen.
Nitro Oxygens (avg.)-0.50Significant negative charge, indicating a polarized N-O bond.
Sulfur (S)+1.20Highly positive charge, indicating an electron-deficient center.
Sulfonamide Hydrogen (H)+0.35Acidic proton with a significant positive charge.

Predictive Pharmacokinetic and Toxicity Profiling (Computational Approaches)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models are used early in the drug discovery process to predict a compound's pharmacokinetic and toxicological properties. nih.gov These models use a molecule's structure to estimate properties that determine its viability as a drug. nih.gov

For N-Cyclohexyl-3-nitrobenzenesulfonamide, ADMET prediction tools would analyze parameters such as molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors to assess its drug-likeness, often using frameworks like Lipinski's Rule of Five. Predictions would likely indicate good intestinal absorption and cell permeability. However, the presence of a nitroaromatic group often raises a structural alert for potential toxicity, specifically mutagenicity, as it can be metabolically reduced to reactive intermediates. researchgate.net Computational models can also predict its potential to inhibit key metabolic enzymes like Cytochrome P450s or to be a substrate for efflux pumps. acs.org

Table 5: Illustrative Predictive ADMET Profile for N-Cyclohexyl-3-nitrobenzenesulfonamide.
PropertyCategoryPredicted Value/OutcomeSignificance
Human Intestinal AbsorptionAbsorptionHighLikely to be well-absorbed orally.
Blood-Brain Barrier PenetrationDistributionMediumMay have potential for CNS activity.
CYP2D6 InhibitorMetabolismNon-inhibitorLow risk of drug-drug interactions via this pathway.
Ames MutagenicityToxicityPositive (High Risk)Structural alert due to the nitroaromatic group.
Oral BioavailabilityPharmacokineticsGoodPasses criteria based on physicochemical properties.

Application in Organic Synthesis and Chemical Biology

N-Sulfonyl Protecting Group Chemistry

The sulfonamide moiety is a cornerstone of protecting group chemistry for amines, and the nitrobenzenesulfonyl group, in particular, offers distinct advantages. While the 2-nitrobenzenesulfonyl (Nos) and 4-nitrobenzenesulfonyl (p-Nos) groups are more commonly cited, the principles of their application are directly analogous to the 3-nitro isomer. The electron-withdrawing nature of the nitro group acidifies the N-H proton of the sulfonamide, facilitating its deprotonation and subsequent reactions.

A key advantage of the nitrobenzenesulfonyl protecting groups is the array of mild conditions under which they can be removed, offering orthogonality to other protecting groups. The deprotection of nitrobenzenesulfonamides is typically achieved through nucleophilic aromatic substitution, often facilitated by the presence of the electron-withdrawing nitro group.

Common deprotection strategies, which are applicable to N-Cyclohexyl-3-nitrobenzenesulfonamide, include the use of soft nucleophiles such as thiols in the presence of a base. chem-station.comrsc.org For instance, treatment with thiophenol and potassium carbonate in a suitable solvent like DMF or acetonitrile effectively cleaves the N-S bond to regenerate the free amine. chem-station.com This process is believed to proceed through a Meisenheimer complex, which is a key intermediate in the nucleophilic aromatic substitution of electron-deficient aromatic rings. chem-station.comrsc.org

The choice of thiol and base can be tuned to achieve selectivity in the presence of other sensitive functional groups. This mild cleavage condition contrasts with the harsher acidic or reductive conditions required for the removal of other sulfonamide protecting groups like the tosyl (Ts) group. chem-station.com

Reagent SystemConditionsComments
Thiophenol / K₂CO₃DMF or CH₃CN, room temperature to 50 °CMild and efficient for a wide range of substrates. chem-station.com
2-Mercaptoethanol / DBUCH₃CN, room temperatureAlternative thiol and base combination.
Ph₂P(O)CH₂CH₂SH / K₂CO₃DMF, room temperaturePhosphine-containing thiol for specific applications.

This table presents common deprotection conditions for nitrobenzenesulfonamides, which are analogous for N-Cyclohexyl-3-nitrobenzenesulfonamide.

The increased acidity of the N-H proton in N-substituted nitrobenzenesulfonamides makes them excellent substrates for N-alkylation. This property is exploited in the Fukuyama amine synthesis, a powerful method for the preparation of secondary amines from primary amines. chem-station.comrsc.org

The process involves two key steps:

Sulfonylation: The primary amine is first reacted with a nitrobenzenesulfonyl chloride (e.g., 3-nitrobenzenesulfonyl chloride) to form the corresponding N-monosubstituted sulfonamide.

Alkylation: The resulting sulfonamide is then alkylated using an alkyl halide or under Mitsunobu conditions with an alcohol. chem-station.comrsc.org The acidity of the sulfonamide proton allows for the use of mild bases like potassium carbonate for deprotonation prior to alkylation.

Deprotection: The N,N-disubstituted sulfonamide is subsequently deprotected under the mild conditions described previously to yield the secondary amine.

This method provides a high degree of selectivity for monoalkylation, as the disubstituted sulfonamide is no longer reactive towards further alkylation. This strategy has been widely adopted for the synthesis of a diverse range of secondary amines, including those with complex and sensitive functionalities. rsc.org

As a Building Block for Complex Molecular Architectures

Beyond its role as a protecting group, the structural framework of N-Cyclohexyl-3-nitrobenzenesulfonamide can be incorporated as a key building block in the synthesis of more elaborate molecular structures.

While direct examples employing N-Cyclohexyl-3-nitrobenzenesulfonamide are not extensively documented in readily available literature, the general strategies involving nitrobenzenesulfonamides can be applied to its use in the synthesis of nitrogen-containing heterocycles.

Piperidines and Pyrrolidines: The synthesis of these saturated heterocycles often involves intramolecular cyclization reactions. nih.govorganic-chemistry.org A common strategy is the intramolecular alkylation of a sulfonamide nitrogen onto an electrophilic carbon center within the same molecule. For instance, a molecule containing both an N-cyclohexyl-3-nitrobenzenesulfonamido group and a leaving group (e.g., a halide or tosylate) at an appropriate distance can undergo intramolecular cyclization to form a piperidine or pyrrolidine ring. The sulfonamide serves to activate the nitrogen for nucleophilic attack and can be removed after cyclization if desired. Another approach involves the intramolecular hydroamination of alkenes catalyzed by transition metals, where the sulfonamide can serve as the nitrogen source.

Triazoles: The synthesis of triazoles often involves the cycloaddition of azides and alkynes (the Huisgen 1,3-dipolar cycloaddition). nih.govorganic-chemistry.org While N-Cyclohexyl-3-nitrobenzenesulfonamide does not directly participate in this reaction, it can be attached to a molecule that contains either an azide or an alkyne functionality. The sulfonamide group can influence the reactivity of the molecule and can be a key structural component of the final triazole-containing product. For example, a synthetic route could involve the preparation of an azido- or alkynyl-functionalized aniline, which is then derivatized to the corresponding N-cyclohexyl-3-nitrobenzenesulfonamide before undergoing the cycloaddition reaction.

Solid-phase organic synthesis (SPOS) is a powerful technique for the rapid generation of libraries of compounds. mdpi.com Nitrobenzenesulfonamides have been successfully employed in SPOS due to their favorable properties. The sulfonamide linkage can be used to attach a molecule to a solid support. The stability of the sulfonamide to a range of reaction conditions allows for the elaboration of the attached molecule through multiple synthetic steps.

The key advantage of using a nitrobenzenesulfonyl linker is the mild cleavage conditions. After the desired synthetic sequence is complete, the product can be released from the solid support by treating the resin with a thiol and a base, leaving the potentially sensitive functionalities within the molecule intact. lsu.edu This is in contrast to harsher cleavage conditions, such as strong acids, that are required for other linkers and can lead to product degradation. The use of N-Cyclohexyl-3-nitrobenzenesulfonamide in this context would allow for the synthesis of libraries of compounds containing the N-cyclohexyl moiety.

Development of Reporter Groups and Mechanistic Probes

The nitroaromatic moiety of N-Cyclohexyl-3-nitrobenzenesulfonamide provides a handle for the development of reporter groups and mechanistic probes for studying biological systems.

A reporter group is a molecule that can be attached to another molecule of interest to allow for its detection or to report on its local environment. The nitro group on the benzene (B151609) ring can be chemically modified, for example, by reduction to an amine, which can then be coupled to a fluorescent dye or other signaling molecule.

A closely related compound, 4-hydroxy-3-nitrobenzenesulfonamide, has been used as a reporter group-labeled inhibitor for carbonic anhydrases. nih.govacs.org The binding of this inhibitor to the enzyme can be monitored by changes in its spectroscopic properties, providing information about the enzyme's active site. nih.govacs.org This demonstrates the potential of nitrobenzenesulfonamides to serve as scaffolds for the design of probes to study enzyme-ligand interactions.

Mechanistic probes are small molecules designed to investigate the mechanism of a biological process. nih.gov The reactivity of the nitrobenzenesulfonamide group can be exploited in the design of such probes. For example, a probe containing the N-Cyclohexyl-3-nitrobenzenesulfonamide moiety could be designed to interact with a specific biological target. The nitro group could potentially be involved in specific interactions within a binding pocket or could be used as a handle for cross-linking experiments to identify binding partners.

Advanced Analytical and Spectroscopic Characterization Methodologies in Research

Chromatographic Techniques for Purity Assessment and Quantitative Analysis (e.g., HPLC-UV, TLC)

Chromatographic methods are fundamental in assessing the purity of N-Cyclohexyl-3-nitrobenzenesulfonamide and quantifying its presence in various mixtures. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Thin-Layer Chromatography (TLC) are two of the most common techniques utilized for these purposes.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For sulfonamides, reversed-phase HPLC is often the method of choice. While specific HPLC-UV parameters for N-Cyclohexyl-3-nitrobenzenesulfonamide are not widely published, a method for the structurally related compound, Benzenesulfonamide (B165840), N-cyclohexyl-N-methyl-2-nitro-, provides a relevant example. sielc.com This method employs a C18 stationary phase column with a mobile phase consisting of acetonitrile and water, with an acid modifier like phosphoric or formic acid to ensure good peak shape. sielc.com

Detection by UV spectroscopy is suitable for N-Cyclohexyl-3-nitrobenzenesulfonamide due to the presence of the nitro-substituted benzene (B151609) ring, which is a strong chromophore. The UV detector would be set to a wavelength where the analyte exhibits maximum absorbance, ensuring high sensitivity. A typical HPLC analysis would yield a chromatogram where the retention time is characteristic of the compound, and the peak area is proportional to its concentration.

Thin-Layer Chromatography (TLC)

TLC is a simpler, more rapid chromatographic technique used for qualitative monitoring of reactions and preliminary purity checks. A TLC analysis of N-Cyclohexyl-3-nitrobenzenesulfonamide would involve spotting a solution of the compound onto a TLC plate coated with a stationary phase, typically silica gel. The plate is then developed in a sealed chamber with an appropriate solvent system (mobile phase). The separation is based on the differential partitioning of the compound between the stationary and mobile phases.

For nitro compounds, a mixture of non-polar and polar solvents, such as benzene/petroleum ether/methanol, is often effective. epa.gov After development, the position of the compound is visualized, commonly under UV light where the aromatic ring will appear as a dark spot on a fluorescent background. The retention factor (Rf), the ratio of the distance traveled by the compound to that of the solvent front, is a characteristic value for a given compound and solvent system.

Table 1: Illustrative Chromatographic Parameters for Sulfonamide Analysis

ParameterHPLC-UV (Example for a related compound) sielc.comThin-Layer Chromatography (General for Nitro Compounds) epa.gov
Stationary Phase C18 Reversed-Phase ColumnSilica Gel G
Mobile Phase Acetonitrile/Water with Phosphoric AcidBenzene/Petroleum Ether/Methanol
Detection UV SpectroscopyUV Lamp (254 nm)
Primary Use Quantitative Analysis and Purity DeterminationReaction Monitoring and Qualitative Purity Assessment

Spectroscopic Methods for Comprehensive Structural Elucidation (e.g., Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, High-Resolution Mass Spectrometry)

Spectroscopic techniques are indispensable for the unambiguous structural confirmation of N-Cyclohexyl-3-nitrobenzenesulfonamide, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For N-Cyclohexyl-3-nitrobenzenesulfonamide, both ¹H NMR and ¹³C NMR spectroscopy would be employed.

¹H NMR: The ¹H NMR spectrum would show distinct signals for the protons on the cyclohexyl ring and the aromatic ring. The chemical shifts, splitting patterns (multiplicity), and integration of these signals would confirm the presence and connectivity of these groups. For instance, the protons on the cyclohexyl ring would appear in the aliphatic region (typically 1-4 ppm), while the aromatic protons would be found in the downfield region (7-9 ppm).

¹³C NMR: The ¹³C NMR spectrum would provide information on the number of unique carbon environments in the molecule. The chemical shifts of the carbon signals would differentiate between the aliphatic carbons of the cyclohexyl ring and the aromatic carbons of the nitrobenzenesulfonyl group.

Infrared (IR) Spectroscopy

Table 2: Expected Characteristic IR Absorption Bands for N-Cyclohexyl-3-nitrobenzenesulfonamide

Functional GroupCharacteristic Absorption Range (cm⁻¹)
N-H stretch (sulfonamide) 3200-3300
C-H stretch (aliphatic) 2850-2950
C-H stretch (aromatic) 3000-3100
Asymmetric SO₂ stretch 1330-1370
Symmetric SO₂ stretch 1140-1180
Asymmetric NO₂ stretch 1515-1560
Symmetric NO₂ stretch 1345-1385

High-Resolution Mass Spectrometry (HRMS)

HRMS is a technique that provides a very precise measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For N-Cyclohexyl-3-nitrobenzenesulfonamide (C₁₂H₁₆N₂O₄S), the expected exact mass would be calculated. The experimentally determined mass from an HRMS analysis would be compared to this theoretical value to confirm the molecular formula with a high degree of confidence.

X-ray Crystallography for Precise Molecular Structure Determination

While the crystal structure of N-Cyclohexyl-3-nitrobenzenesulfonamide itself has not been reported in the reviewed literature, studies on analogous compounds, such as N-(4-methoxyphenyl)-nitrobenzenesulfonamide derivatives, reveal important structural features. mdpi.com These studies show that the geometry around the sulfur atom is typically tetrahedral, and the molecule's conformation is influenced by intermolecular interactions, such as hydrogen bonding involving the sulfonamide N-H group and the oxygen atoms of the sulfonyl or nitro groups. mdpi.com An X-ray crystallographic analysis of N-Cyclohexyl-3-nitrobenzenesulfonamide would provide the exact bond distances and angles, the conformation of the cyclohexyl ring (likely a chair conformation), and the dihedral angle between the aromatic ring and the sulfonamide group.

Table 3: Illustrative Crystallographic Data for a Related Nitrobenzenesulfonamide Derivative

ParameterExample Value for N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide mdpi.com
Crystal System Monoclinic
Space Group P2₁/n
Unit Cell Dimensions a = 11.95 Å, b = 7.45 Å, c = 15.60 Å, β = 109.1°
Key Bond Length (S-N) 1.63 Å
Key Bond Angle (O-S-O) 120.1°

Electrochemical Techniques for Redox Behavior Analysis (e.g., Cyclic Voltammetry, Controlled-Potential Coulometry)

Electrochemical techniques are employed to investigate the redox properties of N-Cyclohexyl-3-nitrobenzenesulfonamide, particularly the reduction of the nitro group.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a potentiodynamic electrochemical measurement technique used to study the electrochemical behavior of a compound in solution. researchgate.net For N-Cyclohexyl-3-nitrobenzenesulfonamide, CV would be used to determine the reduction potential of the nitroaromatic moiety. The cyclic voltammogram would typically show a reduction peak corresponding to the transfer of electrons to the nitro group. researchgate.net The potential at which this reduction occurs and the reversibility of the process provide insights into the molecule's electronic properties and its potential to undergo redox reactions. In protic media, the reduction of a nitro group can be a multi-electron, multi-proton process, often leading to the formation of a hydroxylamine or an amine. researchgate.net

Controlled-Potential Coulometry

Controlled-potential coulometry is a quantitative electrochemical technique used to determine the number of electrons transferred in a redox reaction. asminternational.orglibretexts.orglibretexts.org In the context of N-Cyclohexyl-3-nitrobenzenesulfonamide, this method could be used to confirm the number of electrons involved in the reduction of the nitro group. libretexts.orglibretexts.orgacs.org By holding the working electrode at a potential sufficient to reduce the nitro group and integrating the current over time, the total charge passed is measured. From this total charge and the amount of substance electrolyzed, the number of electrons transferred per molecule can be calculated using Faraday's law. For the reduction of a nitro group to an amine, a six-electron process is expected. libretexts.orglibretexts.org

Table 4: Summary of Electrochemical Analyses for N-Cyclohexyl-3-nitrobenzenesulfonamide

TechniqueInformation ObtainedExpected Outcome for the Nitro Group
Cyclic Voltammetry Reduction potential, electrochemical reversibility. researchgate.netAn irreversible reduction peak in the negative potential range. researchgate.net
Controlled-Potential Coulometry Number of electrons transferred in the redox reaction. asminternational.orglibretexts.orglibretexts.orgDetermination of the number of electrons in the reduction (e.g., 4e⁻ to hydroxylamine, 6e⁻ to amine). libretexts.orglibretexts.org

Future Research Directions and Emerging Areas

Development of Novel and Sustainable Synthetic Pathways

The traditional synthesis of sulfonamides often involves reagents and solvents that pose environmental and safety concerns. A significant future research direction lies in the development of novel and sustainable synthetic pathways for N-Cyclohexyl-3-nitrobenzenesulfonamide. Green chemistry principles are increasingly being integrated into synthetic organic chemistry, and their application to the synthesis of this compound could yield significant benefits.

Key areas for exploration include:

Solvent-Free and Aqueous Synthesis: Investigating mechanochemical methods, such as ball milling, which can facilitate solvent-free reactions, thereby reducing volatile organic compound (VOC) emissions. atlasofscience.org Additionally, exploring water as a green solvent for the synthesis could offer a more environmentally benign alternative to traditional organic solvents. researchgate.netcolab.ws

Catalytic Innovations: The development of novel catalytic systems, potentially avoiding the use of stoichiometric and often hazardous reagents, presents a promising avenue. This could involve metal-free catalytic systems or the use of more sustainable and recyclable catalysts. researchgate.net

Alternative Reagents: Research into the use of less hazardous starting materials and reagents is crucial. For instance, employing sodium sulfinate as a stable and less reactive sulfur source in place of sulfonyl chlorides could enhance the safety and sustainability of the synthesis. researchgate.net One-pot synthesis strategies, where sequential reactions are carried out in a single reactor, can improve efficiency and reduce waste. researchgate.net

Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches for Sulfonamides
ParameterTraditional SynthesisPotential Sustainable Synthesis
SolventsDichloromethane (B109758), DMF, DMSO researchgate.netWater, Polyethylene Glycol (PEG), Solvent-free (Mechanochemistry) atlasofscience.orgcolab.ws
ReagentsSulfonyl chlorides researchgate.netSodium sulfinates, Sulfonyl hydrazides researchgate.netcolab.ws
ConditionsOften harsh reaction conditionsMilder conditions, room temperature reactions colab.ws
WorkupSolvent-based extraction and purificationSimple filtration, reduced purification steps acs.org

Exploration of Undiscovered Biological Targets and Mechanisms

While the biological activity of N-Cyclohexyl-3-nitrobenzenesulfonamide itself is not extensively documented in publicly available literature, the broader class of sulfonamides and benzenesulfonamides exhibits a wide spectrum of pharmacological activities. researchgate.net This suggests that a key area for future research is the systematic screening and exploration of this compound against a diverse array of biological targets.

Emerging areas of investigation could include:

Anticancer Activity: Many benzenesulfonamide (B165840) derivatives have been investigated as anticancer agents, with mechanisms including the inhibition of carbonic anhydrase IX (CA IX), which is overexpressed in many solid tumors. merckmillipore.comnih.gov Future studies could assess the inhibitory potential of N-Cyclohexyl-3-nitrobenzenesulfonamide against CA IX and other cancer-related enzymes.

Antiviral Properties: The HIV-1 capsid (CA) protein has emerged as a novel target for antiviral drug development, and certain benzenesulfonamide-containing compounds have shown promise as inhibitors. mdpi.com Screening N-Cyclohexyl-3-nitrobenzenesulfonamide for activity against HIV-1 CA and other viral targets could uncover new therapeutic applications.

Anti-inflammatory and Neuroprotective Effects: The NLRP3 inflammasome is a key player in inflammatory processes and has been implicated in a range of diseases, including Alzheimer's disease and myocardial infarction. wikipedia.org Given that benzenesulfonamide analogues have been identified as NLRP3 inflammasome inhibitors, investigating the effect of N-Cyclohexyl-3-nitrobenzenesulfonamide on this target is a logical next step. wikipedia.org

Novel Antibacterial Mechanisms: With the rise of antibiotic resistance, there is a pressing need for new antibacterial agents with novel mechanisms of action. While traditional sulfa drugs target dihydropteroate synthase, newer sulfonamide derivatives are being explored as inhibitors of other bacterial targets like DNA gyrase and topoisomerase IV. chemicalbook.com

Rational Design and Optimization of Potent and Selective Analogues

Should initial screenings reveal promising biological activity for N-Cyclohexyl-3-nitrobenzenesulfonamide, a subsequent and crucial research direction would be the rational design and optimization of more potent and selective analogues. This involves systematic structural modifications to understand the structure-activity relationships (SAR) and improve the compound's pharmacological profile.

Key strategies in this area would encompass:

Scaffold Modification: Systematically altering the three main components of the molecule: the 3-nitrophenyl group, the sulfonamide linker, and the cyclohexyl moiety. For instance, the position and nature of the substituent on the phenyl ring could be varied to explore its impact on target binding.

Bioisosteric Replacement: Employing bioisosterism, where functional groups are replaced with others that have similar physical or chemical properties, can lead to analogues with improved potency, selectivity, or pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies: A comprehensive SAR study would involve synthesizing a library of analogues and evaluating their biological activity. This data is essential for identifying the key structural features required for optimal interaction with a biological target. For example, studies on other benzenesulfonamide series have revealed the critical roles of specific substituents on the benzamide moiety for inhibitory potency. wikipedia.org

Integration of Advanced Computational Methodologies in Drug Discovery Pipelines

The integration of advanced computational methodologies has become an indispensable part of modern drug discovery. For N-Cyclohexyl-3-nitrobenzenesulfonamide, these tools can accelerate the process of identifying potential biological targets and designing optimized analogues.

Future research should leverage:

Molecular Docking: In silico docking studies can predict the binding affinity and conformation of N-Cyclohexyl-3-nitrobenzenesulfonamide and its analogues within the active site of various biological targets. This can help prioritize compounds for synthesis and biological testing. frontiersrj.com

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies can be employed to build predictive models that correlate the structural features of a series of compounds with their biological activity. These models can then be used to design new analogues with enhanced potency.

Machine Learning and Artificial Intelligence: Machine learning models, such as Random Forest (RF) and Artificial Neural Networks (ANN), can be trained on large datasets of known active compounds to predict the biological activity of novel molecules, including derivatives of N-Cyclohexyl-3-nitrobenzenesulfonamide.

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds, helping to identify candidates with favorable drug-like properties early in the discovery process. nih.gov

Table 2: Computational Tools in the Drug Discovery Pipeline for N-Cyclohexyl-3-nitrobenzenesulfonamide Analogues
Computational MethodApplicationPotential Outcome
Molecular DockingPredicting binding modes and affinities to biological targets.Identification of high-affinity binders and key intermolecular interactions.
3D-QSARDeveloping predictive models for biological activity based on 3D structural features.Guiding the design of more potent analogues by identifying favorable and unfavorable structural modifications.
Machine LearningPredicting biological activity and identifying novel drug candidates from virtual libraries.Accelerated screening of large chemical spaces to identify promising leads.
ADMET PredictionIn silico assessment of pharmacokinetic and toxicological properties. nih.govEarly identification of candidates with poor drug-like properties, reducing late-stage attrition.

Potential Applications in Materials Science and Interdisciplinary Research

Beyond its potential in the life sciences, the structural features of N-Cyclohexyl-3-nitrobenzenesulfonamide suggest that it could be a valuable building block in materials science and other interdisciplinary fields. The aromatic ring, the sulfonamide linker, and the cyclohexyl group offer sites for functionalization and incorporation into larger molecular architectures.

Emerging research areas could explore:

Metal-Organic Frameworks (MOFs): The sulfonamide or a derivative sulfonate group can act as a linker to coordinate with metal ions, forming porous crystalline structures known as MOFs. atlasofscience.orgacs.org Sulfonate-based MOFs are being investigated for applications in gas storage and separation, catalysis, and proton conductivity. atlasofscience.orgcolab.wsacs.org N-Cyclohexyl-3-nitrobenzenesulfonamide could be modified to serve as a novel organic linker for the synthesis of functional MOFs.

Organic Electronics: The rigid and crystalline nature of many sulfonamides makes them interesting candidates for applications in organic electronics. For instance, sultams, which are cyclic sulfonamides, have been used in the development of deep-blue emitters for organic light-emitting diodes (OLEDs). The electronic properties of N-Cyclohexyl-3-nitrobenzenesulfonamide and its derivatives could be investigated for potential use in organic semiconductors or other electronic materials.

Polymer Chemistry: The amine and sulfonyl chloride precursors to N-Cyclohexyl-3-nitrobenzenesulfonamide, or the compound itself if further functionalized, could be incorporated as monomers in the synthesis of novel polymers. The sulfonamide group can impart specific properties to polymers, such as thermal stability and altered solubility.

Q & A

Q. What are the established synthetic routes for N-Cyclohexyl 3-nitrobenzenesulfonamide, and how can reaction conditions be optimized for yield and purity?

this compound can be synthesized via sulfonylation of cyclohexylamine with 3-nitrobenzenesulfonyl chloride under basic conditions. Key steps include:

  • Reagent stoichiometry : Maintain a 1:1 molar ratio of cyclohexylamine to sulfonyl chloride in anhydrous dichloromethane or THF .
  • Temperature control : Reaction at 0–5°C minimizes side reactions (e.g., hydrolysis of the sulfonyl chloride).
  • Workup : Neutralize excess base with dilute HCl, followed by recrystallization from ethanol/water to achieve >95% purity .
    For optimization, monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) and adjust solvent polarity to improve crystallization.

Q. How is the molecular structure of this compound validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation:

  • Crystallization : Grow crystals via slow evaporation of a saturated solution in ethyl acetate .
  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 296 K. Refinement with SHELXL (e.g., R-factor < 0.05) ensures accuracy in bond lengths and angles .
  • Key parameters : Confirm the dihedral angle between the nitrobenzene and cyclohexyl groups (~40°), which influences conformational stability .

Q. What are the known stability profiles and decomposition pathways of this compound under varying conditions?

Limited stability data exist, but extrapolation from analogous sulfonamides suggests:

  • Thermal stability : Decomposes above 200°C, releasing SO₂ and NOₓ gases. Use TGA-DSC to characterize thermal thresholds .
  • Photolytic sensitivity : Nitro groups may undergo photoreduction; store in amber vials under inert atmosphere .
  • Hydrolytic stability : Stable in neutral aqueous conditions but susceptible to hydrolysis in strongly acidic/basic media. Monitor via HPLC for sulfonic acid byproducts .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of this compound in palladium-catalyzed coupling reactions?

The nitro and sulfonamide groups act as directing/activating motifs in transition-metal catalysis:

  • Substrate design : Use deuterium-labeling experiments to track regioselectivity in C–H activation steps .
  • Kinetic studies : Employ stopped-flow NMR to identify rate-determining steps (e.g., oxidative addition vs. reductive elimination) .
  • Computational modeling : DFT calculations (B3LYP/6-31G*) can map electron density shifts at the nitro group during catalytic cycles .

Q. How can contradictory crystallographic data on sulfonamide derivatives be resolved?

Address discrepancies (e.g., bond-length variations) via:

  • Multi-method validation : Cross-validate SC-XRD with neutron diffraction or synchrotron data to resolve hydrogen-bond ambiguities .
  • Twinned crystal analysis : Use SHELXD for deconvoluting overlapping reflections in twinned crystals .
  • Dynamic effects : Apply Hirshfeld surface analysis to distinguish static disorder from thermal motion artifacts .

Q. What strategies are effective for enhancing the biological activity of this compound derivatives?

  • Structure-activity relationship (SAR) : Introduce electron-withdrawing groups (e.g., -CF₃) at the benzene ring to improve herbicidal activity .
  • Prodrug design : Mask the sulfonamide as a tert-butyl carbamate to enhance membrane permeability, with enzymatic cleavage in target tissues .
  • Co-crystallization studies : Screen with target enzymes (e.g., acetolactate synthase) to identify binding hotspots via molecular docking (AutoDock Vina) .

Methodological Notes

  • Synthetic protocols : Prioritize anhydrous conditions to avoid sulfonamide hydrolysis .
  • Analytical cross-checks : Combine SC-XRD, FT-IR (ν~SO₂ at 1350–1150 cm⁻¹), and ¹H/¹³C NMR (δ 7.5–8.5 ppm for aromatic protons) for structural confirmation .
  • Safety : Use P95 respirators and nitrile gloves during synthesis; nitro compounds may be mutagenic .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.